molecular formula C₁₉H₂₈O₄ B1153643 n-Pentyl 3-Methyl-2-pentyl Phthalate

n-Pentyl 3-Methyl-2-pentyl Phthalate

Cat. No.: B1153643
M. Wt: 320.42
Attention: For research use only. Not for human or veterinary use.
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Description

n-Pentyl 3-methyl-2-pentyl phthalate is a dialkyl phthalate ester with the molecular formula C₁₈H₂₆O₄ and a molecular weight of 306.397 g/mol . Its IUPAC name is 2-O-(3-methylbutan-2-yl) 1-O-pentyl benzene-1,2-dicarboxylate, featuring a branched 3-methyl-2-pentyl group and a linear n-pentyl chain esterified to the phthalic acid backbone . This compound has been identified in Cyperus rotundus extract via LC-HRMS analysis and exhibits bioactivity in inhibiting inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways .

Properties

Molecular Formula

C₁₉H₂₈O₄

Molecular Weight

320.42

Synonyms

1-Pentyl 3-Methyl-2-pentyl Alcohol Phthalate;  1,2-Benzenedicarboxylic Acid 1-Pentyl 2-(3-Methyl-2-pentyl) Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalate Esters

Structural and Physicochemical Properties

The compound’s unique branching at the 3-methyl-2-pentyl substituent distinguishes it from other phthalates. Below is a comparative analysis of its structure and properties against similar compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Storage Conditions Source/Application
n-Pentyl 3-Methyl-2-pentyl Phthalate C₁₈H₂₆O₄ 306.397 3-methyl-2-pentyl, n-pentyl Room Temperature Cyperus rotundus extract
n-Pentyl isopentyl Phthalate C₁₈H₂₆O₄* 306.397* isopentyl, n-pentyl Not reported Synthetic/Plant extract
Bis(2-ethylhexyl) Phthalate (DEHP) C₂₄H₃₈O₄ 390.56 2-ethylhexyl Not reported Industrial plasticizer

*Assumed based on analogous substitution patterns.

Key Observations :

  • Branching Effects: The 3-methyl-2-pentyl group in the target compound introduces steric hindrance compared to the linear n-pentyl or bulkier 2-ethylhexyl groups in DEHP. This branching may reduce crystallinity and enhance solubility in nonpolar matrices .
  • Molecular Weight : DEHP, with a longer alkyl chain (2-ethylhexyl), has a higher molecular weight (390.56 vs. 306.397), influencing its volatility and plasticizing efficiency .

Bioactivity and Research Findings

Table 2: Bioactivity Comparison in iNOS Inhibition
Compound Name Key Residues Involved Inhibition Potency Mechanism Insights
This compound Ser276, Asn190, Pro189, Arg278, Ala188 Moderate Binds to iNOS active site via hydrophobic interactions with branched alkyl chains.
n-Pentyl isopentyl Phthalate Same as above Higher Enhanced binding affinity due to optimal branching (isopentyl group).
Bis(2-ethylhexyl) Phthalate Not studied Not reported Primarily used as a plasticizer; limited bioactivity data.

Research Highlights :

  • This compound demonstrates moderate iNOS inhibition by interacting with residues critical for substrate binding (e.g., Ser276, Arg278) .
  • n-Pentyl isopentyl phthalate, a structural analog with a differently branched isopentyl group, shows higher potency, likely due to improved steric compatibility with the iNOS active site .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of n-pentyl 3-methyl-2-pentyl phthalate follows a two-step esterification process. First, phthalic anhydride undergoes nucleophilic attack by n-pentanol to form mono-n-pentyl phthalate. Subsequent reaction with 3-methyl-2-pentanol completes the diesterification. Acid catalysts such as sulfuric acid or phosphoric acid protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating alcohol attack .

Reaction Conditions:

  • Temperature: 110–130°C to balance reaction rate and side-product formation.

  • Catalyst Loading: 5–20 wt% phosphoric acid in mineral oil enhances reaction efficiency while minimizing corrosion .

  • Molar Ratios: A 1:2.2 molar ratio of phthalic anhydride to total alcohols ensures complete conversion .

Side reactions include transesterification between ester groups and dehydration of branched alcohols, necessitating precise stoichiometric control.

Industrial Production Methods

Large-scale synthesis employs continuous reactors with in-situ product removal to shift equilibrium toward ester formation. A patented method for related cyclopentenones demonstrates the feasibility of this approach for phthalates :

ParameterValueImpact on Yield
Reaction Temperature145–175°CMaximizes kinetics while avoiding decomposition
Catalyst Concentration5–20% H₃PO₄ in oilOptimizes activity and recyclability
Pressure50–100 mbarFacilitates distillative removal of water/byproducts

Continuous Process Workflow:

  • Feedstock Introduction: Phthalic anhydride and alcohols are metered into a preheated reactor containing the catalyst mixture.

  • Reactive Distillation: Water and low-boiling byproducts are removed via vacuum distillation, driving the equilibrium toward ester formation .

  • Catalyst Recovery: Post-reaction, the mineral oil-phosphoric acid mixture is phase-separated, washed, and reused for subsequent batches .

This method achieves >90% conversion with catalyst lifetimes exceeding 20 cycles.

Purification and Isolation Techniques

Crude reaction mixtures contain unreacted alcohols, structural isomers, and residual acids. Fractional distillation under reduced pressure (10–20 mbar) separates the target diester based on boiling point differences:

ComponentBoiling Point (°C, 15 mbar)
n-Pentyl alcohol78
3-Methyl-2-pentanol92
Mono-n-pentyl phthalate205
Target Diester 238–245

Post-distillation, the product is treated with activated carbon to remove colored impurities and filtered through a 0.2 µm membrane for final polishing.

Comparative Analysis of Catalytic Systems

Phosphoric acid outperforms traditional sulfuric acid catalysts in industrial settings due to reduced corrosion and easier separation:

CatalystCorrosivityRecyclabilityByproduct Formation
H₂SO₄HighLowSignificant sulfonation
H₃PO₄ModerateHighMinimal
p-TsOHLowModerateEster hydrolysis

Phosphoric acid’s compatibility with high-boiling mineral oil solvents enables continuous operation without frequent catalyst replacement .

Quality Control and Analytical Characterization

Purity Assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Resolves the target diester (RT: 14.2 min) from monoester (RT: 11.8 min) and alcohol residues (RT: 3.5–4.1 min) .

  • ¹³C NMR: Distinct carbonyl signals at δ 167.8 ppm (ester) and absence of δ 170.1 ppm (anhydride) confirm complete conversion.

Isomer Differentiation: Tandem MS/MS fragments the molecular ion ([M+H]⁺ = 335.2) to produce characteristic peaks at m/z 149.1 (phthalic acid) and m/z 186.1 (3-methyl-2-pentyl fragment).

Q & A

Q. What are the recommended analytical methods for quantifying n-Pentyl 3-Methyl-2-pentyl Phthalate in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. For environmental samples, solid-phase extraction (SPE) coupled with GC-MS is preferred due to its sensitivity to low concentrations (≤1 ppb). Biological matrices (e.g., urine, serum) require enzymatic hydrolysis to release conjugated metabolites before analysis . Validation should include recovery rates (≥80%) and limits of detection (LOD < 0.5 ng/mL) to minimize matrix interference .

Q. How is this compound synthesized, and what purification steps ensure high purity?

Synthesis involves esterification of phthalic anhydride with n-pentanol and 3-methyl-2-pentanol under acidic catalysis (e.g., sulfuric acid). Post-reaction, purification via fractional distillation (180–200°C under reduced pressure) removes unreacted alcohols. Final purity (>98%) is confirmed by nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) .

Q. What structural features differentiate this compound from other phthalates like DEHP or DnBP?

The compound’s branched alkyl chains (n-pentyl and 3-methyl-2-pentyl) confer distinct physicochemical properties, including higher lipophilicity (log P ≈ 8.2) compared to DEHP (log P ≈ 7.6). This influences its bioaccumulation potential and interaction with cellular receptors (e.g., PPARγ) .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo toxicity data for this compound be reconciled?

Discrepancies often arise from differences in metabolic activation. In vitro assays may lack liver S9 fractions for phase I/II metabolism, leading to underestimated toxicity. Use co-culture models (e.g., hepatocyte-fibroblast systems) or pre-incubation with cytochrome P450 enzymes to mimic in vivo conditions . Dose-response alignment (e.g., benchmark dose modeling) can harmonize data across studies .

Q. What experimental designs are optimal for assessing the endocrine-disrupting effects of this phthalate?

Combine transcriptional activation assays (e.g., ER/AR reporter gene assays) with metabolomic profiling (LC-HRMS) to identify disrupted pathways. For in vivo studies, employ longitudinal exposure models (≥90 days) in rodents, measuring serum hormone levels (e.g., testosterone, estradiol) and histopathological changes in endocrine organs .

Q. What methodologies are recommended for studying environmental degradation pathways of this compound?

Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-C irradiation) in controlled reactors. Analyze degradation products via quadrupole time-of-flight (Q-TOF) MS to identify intermediates like monoesters. For field studies, use stable isotope-labeled analogs (e.g., deuterated this compound) to track transformation in soil/water systems .

Q. How can cumulative risk assessment frameworks incorporate this phthalate alongside co-occurring analogs?

Apply relative potency factors (RPFs) based on receptor-binding affinities (e.g., PPARγ activation) or epidemiological dose-response curves. Use probabilistic models to account for additive/synergistic effects, integrating biomonitoring data (urinary metabolites) and exposure routes (dietary, dermal) .

Data Gaps and Methodological Challenges

Q. What are the critical data gaps in understanding the carcinogenic potential of this compound?

Limited chronic exposure studies and insufficient metabolite characterization (e.g., oxidative derivatives) hinder hazard classification. Prioritize 2-year bioassays in rodents with transcriptomic analysis (RNA-seq) of liver and kidney tissues to identify oncogenic pathways .

Q. How can in silico models improve hazard prediction for this compound?

Molecular docking (e.g., AutoDock Vina) can predict interactions with nuclear receptors (PPARγ, ERα). Quantitative structure-activity relationship (QSAR) models trained on phthalate databases may estimate endocrine-disrupting potential. Validate predictions using high-throughput screening (HTS) data from Tox21/ToxCast .

Q. What strategies mitigate batch-to-batch variability in experimental studies?

Source certified reference standards (≥98% purity) and validate purity via NMR/mass spectrometry. For in-house synthesis, document reaction conditions (temperature, catalyst concentration) and implement quality control protocols (e.g., ISO 17025) .

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